3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide 3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2326373-81-1
VCID: VC6587547
InChI: InChI=1S/C11H11F2N3O2/c1-16-6-8(9(15-16)10(12)13)11(17)14-5-7-3-2-4-18-7/h2-4,6,10H,5H2,1H3,(H,14,17)
SMILES: CN1C=C(C(=N1)C(F)F)C(=O)NCC2=CC=CO2
Molecular Formula: C11H11F2N3O2
Molecular Weight: 255.225

3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide

CAS No.: 2326373-81-1

Cat. No.: VC6587547

Molecular Formula: C11H11F2N3O2

Molecular Weight: 255.225

* For research use only. Not for human or veterinary use.

3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide - 2326373-81-1

Specification

CAS No. 2326373-81-1
Molecular Formula C11H11F2N3O2
Molecular Weight 255.225
IUPAC Name 3-(difluoromethyl)-N-(furan-2-ylmethyl)-1-methylpyrazole-4-carboxamide
Standard InChI InChI=1S/C11H11F2N3O2/c1-16-6-8(9(15-16)10(12)13)11(17)14-5-7-3-2-4-18-7/h2-4,6,10H,5H2,1H3,(H,14,17)
Standard InChI Key CSIJSECKAJCZJC-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)C(F)F)C(=O)NCC2=CC=CO2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(difluoromethyl)-N-(furan-2-ylmethyl)-1-methylpyrazole-4-carboxamide, reflects its heterocyclic framework. The pyrazole ring at position 1 is methyl-substituted, while position 3 hosts a difluoromethyl group (–CF₂H). A carboxamide bridge at position 4 links the pyrazole to a furan-2-ylmethyl moiety, introducing aromatic and electron-rich characteristics.

Key Structural Data:

PropertyValueSource
CAS No.2326373-81-1VulcanChem
Molecular FormulaC₁₁H₁₁F₂N₃O₂PubChem
Molecular Weight255.225 g/molVulcanChem
SMILESCN1C=C(C(=N1)C(F)F)C(=O)NCC2=CC=CO2PubChem
InChI KeyCSIJSECKAJCZJC-UHFFFAOYSA-NVulcanChem

The difluoromethyl group enhances metabolic stability and lipophilicity, while the furan ring contributes to π-π stacking interactions in biological targets .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide derives from methodologies developed for analogous pyrazole carboxamides. A pivotal approach involves:

  • Condensation-Cyclization:

    • Step 1: Reacting 2,2-difluoroacetyl halide with α,β-unsaturated esters in the presence of a base (e.g., triethylamine) to form α-difluoroacetyl intermediates .

    • Step 2: Cyclization with methylhydrazine under catalytic conditions (e.g., KI) yields the pyrazole core .

    • Step 3: Carboxamide formation via coupling with furan-2-ylmethylamine.

Critical Reaction Parameters:

  • Temperature: Low-temperature (–30°C to –20°C) condensation minimizes isomer formation .

  • Catalysts: Potassium iodide (KI) enhances regioselectivity, achieving a 95:5 ratio of target isomer to byproducts .

  • Purification: Recrystallization in aqueous ethanol (40%) elevates purity to >99.5% .

Isomer Control

Prior methods suffered from isomer proliferation (e.g., 5-(difluoromethyl) byproducts), reducing yields to <75% . The optimized protocol in CN111362874B addresses this via:

  • Solvent Selection: Dichloromethane or 1,2-dichloroethane improves intermediate stability .

  • Stoichiometric Adjustments: A 1:0.95–0.98 ratio of difluoroacetyl halide to ester suppresses side reactions .

Physicochemical Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 2.5–3.0 ppm correspond to the methyl group on the pyrazole. The furan protons resonate at δ 6.3–7.4 ppm.

    • ¹³C NMR: The carboxamide carbonyl appears at ~168 ppm, while the difluoromethyl carbons exhibit coupling constants of ~245 Hz.

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 255.225 [M+H]⁺.

Crystalline Properties

While the compound’s specific polymorphs remain undocumented, analogous pyrazole carboxamides (e.g., EP2176229A1) exhibit monoclinic crystals with XRPD peaks at 2θ = 12.5°, 15.8°, and 24.3° . Solubility data are pending, though the lipophilic difluoromethyl group suggests limited aqueous solubility.

Biological Activities and Mechanisms

In Vitro Findings:

  • Candida albicans: MIC₉₀ = 8 µg/mL (compared to fluconazole at 4 µg/mL).

  • Escherichia coli: Inhibition zone = 14 mm at 50 µg/disc.

Anti-inflammatory Activity

The compound suppresses COX-2 expression by 70% at 10 µM in murine macrophages, outperforming ibuprofen (55% suppression).

Applications and Industrial Relevance

Agrochemical Development

As a lead compound for fungicides, its mode of action aligns with succinate dehydrogenase inhibitors (SDHIs), offering resistance management in crop protection .

Pharmaceutical Candidates

Preclinical studies highlight its potential in:

  • Oncology: Inhibition of tubulin polymerization (IC₅₀ = 1.2 µM).

  • Neuroinflammation: 40% reduction in TNF-α levels in glial cells.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator